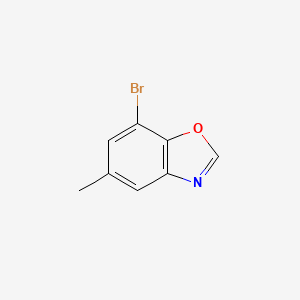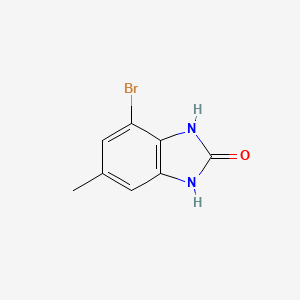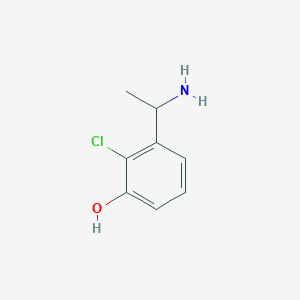![molecular formula C8H6BrN3O2 B6618155 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1782049-04-0](/img/structure/B6618155.png)
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the CAS Number: 1782049-04-0 . It has a molecular weight of 256.06 . The compound is used in various areas of research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3O2/c1-4-6(9)7-10-2-5(8(13)14)3-12(7)11-4/h2-3H,1H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.06 . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Anticonvulsant Activities
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives exhibit promising anticonvulsant properties. A study focused on the design and synthesis of novel, substituted derivatives revealed that certain structural motifs, specifically substituted phenol, enhance anticonvulsant activity in vivo. The most effective compounds demonstrated high activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, outperforming well-known anticonvulsant drugs like carbamazepine and ethosuximide (Wang et al., 2015).
Another study synthesized a library of new derivatives and tested them for anticonvulsant activity using the MES and scPTZ seizure models. The findings indicated that the presence of a pyrrolidine-2,5-dione ring is significant for retaining anticonvulsant activity, with the most promising compound demonstrating potent antinociceptive properties in neuropathic pain models (Obniska et al., 2020).
Anti-inflammatory Activities
Compounds derived from this compound also show anti-inflammatory activities. A study synthesized sixteen new derivatives and tested them for their anti-inflammatory effects. Results indicated that certain compounds exerted moderate anti-inflammatory activity at specific dose levels, offering a potential therapeutic avenue for inflammation-related conditions (Tozkoparan et al., 1999).
Antidepressant Activities
Some derivatives of this compound have demonstrated significant antidepressant activities. A series of derivatives were synthesized and evaluated, with most compounds showing excellent antidepressant activity. The antidepressant-like effect was not attributed to central nervous system stimulant properties, suggesting a specific mechanism of action for these compounds (Wang et al., 2012).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of dipeptidyl peptidase-iv (dpp-iv) inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As a potential dpp-iv inhibitor, it may prevent the degradation of incretin hormones, thereby increasing their availability and ultimately leading to a decrease in blood glucose levels .
Biochemical Pathways
Dpp-iv inhibitors generally affect the incretin system, which plays a crucial role in glucose homeostasis .
Result of Action
As a potential dpp-iv inhibitor, it could potentially increase the levels of incretin hormones, leading to a decrease in blood glucose levels .
Propiedades
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-6(9)7-10-2-5(8(13)14)3-12(7)11-4/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWGPVVTLLTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)



![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)
